molecular formula C9H9BrO4S B1372349 2-Bromo-5-(ethylsulfonyl)benzoic acid CAS No. 22361-60-0

2-Bromo-5-(ethylsulfonyl)benzoic acid

Cat. No. B1372349
CAS RN: 22361-60-0
M. Wt: 293.14 g/mol
InChI Key: JHSYNULPVWRCPD-UHFFFAOYSA-N
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Description

2-Bromo-5-(ethylsulfonyl)benzoic acid is a chemical compound with the molecular formula C9H9BrO4S . It has a molecular weight of 293.14 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-(ethylsulfonyl)benzoic acid is 1S/C9H9BrO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) . This indicates the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, four oxygen atoms, and one sulfur atom in the molecule.


Physical And Chemical Properties Analysis

2-Bromo-5-(ethylsulfonyl)benzoic acid is a powder that is stored at room temperature . It has a molecular weight of 293.14 .

Scientific Research Applications

Chemical Synthesis and Intermediates

  • 2-Bromo-5-(ethylsulfonyl)benzoic acid is utilized in the synthesis of various chemical compounds. For instance, it serves as an intermediate in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a therapeutic drug. This synthesis involves multiple steps, including methylation, ethylation, and oxidation processes, with a total yield of 24.5% (Wang Yu, 2008).

Biological Activity and Pharmaceutical Applications

  • Compounds related to 2-Bromo-5-(ethylsulfonyl)benzoic acid, like its derivatives and complexes, are studied for their biological activities. For example, the synthesis and characterization of cadmium (II) complex derived from a similar azo ligand demonstrated potential antifungal and antibacterial activities (Sudad A. Jaber, H. A. Kyhoiesh, Sajjad H. Jawad, 2021).

Industrial Applications

  • An industrial-scale synthesis process has been developed for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. This process highlights the practicality and scalability of synthesizing compounds related to 2-Bromo-5-(ethylsulfonyl)benzoic acid (Yi Zhang, Xiao‐Rong Ma, Xiaohan Shan, Xiao-Wen Zhang, Jian-qi Li, Yu Liu, 2022).

Environmental and Health Safety

Safety and Hazards

The safety information for 2-Bromo-5-(ethylsulfonyl)benzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

properties

IUPAC Name

2-bromo-5-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSYNULPVWRCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285936
Record name 2-Bromo-5-(ethylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(ethylsulfonyl)benzoic acid

CAS RN

22361-60-0
Record name 2-Bromo-5-(ethylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22361-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(ethylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-bromo-5-(chlorosulfonyl)benzoic acid (Preparation 72, 10.1 g, 33.8 mmol) dissolved in THF (100 mL) was added hydrazine monohydrate (3.32 mL, 67.6 mmol) cautiously at 0° C. under nitrogen. A fine precipitate formed, the reaction was allowed to warm to room temperature over 126 hours before filtering. The solid was washed with heptanes, dried under reduced pressure and dissolved in industrial methylated spirit (100 mL). To this solution was added sodium acetate (16.6 g, 203 mmol) and ethyl iodide (13.5 mL, 169 mmol) and the reaction heated to reflux for 20 hours. After cooling to room temperature, the solvent was removed under reduced pressure and the residue partitioned between EtOAc (500 mL) and sodium hydroxide solution (1M, 500 mL). The layers were separated and the organic layer discarded. The aqueous layer was acidified to pH=1 with HCl (1M, 500 mL) and extracted with EtOAc (5×500 mL). The combined organic layers were dried over MgSO4 and the solvent removed under reduced pressure to give the title compound as a tan solid in 48% yield, 4.82 g.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.32 mL
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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